

Application Note: Quantification of **Diphacinone** in Liver Tissue via LC-MS/MS

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Introduction

Diphacinone (DPN), a potent anticoagulant rodenticide, poses a significant risk of primary and secondary poisoning to non-target wildlife and domestic animals. Monitoring its residue levels in tissues, particularly the liver, is crucial for toxicological assessments and environmental impact studies. This application note details a robust and sensitive liquid chromatographytandem mass spectrometry (LC-MS/MS) method for the determination of **diphacinone** in rodent liver tissue. The described protocol, adapted from a validated method, offers high specificity and accuracy for reliable quantification.[1][2][3][4][5]

Methodology Overview

The analytical workflow involves the extraction of **diphacinone** from homogenized liver tissue using an acetonitrile-based solution, followed by a cleanup procedure combining liquid-liquid partitioning and dispersive solid-phase extraction (dSPE). Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A deuterated internal standard (d4-DPN) is employed to ensure accuracy and precision.[1][3]

Quantitative Performance

The method has been validated to demonstrate its suitability for the quantitative analysis of **diphacinone** in liver tissue. Key performance characteristics are summarized below.



Table 1: Method Detection and Quantification Limits.[2]

Species	Detection Limit (ng/g)	Quantitation Limit (ng/g)	
Polynesian Rat	3.5	11.5	
House Mouse	4.8	15.9	

Table 2: Linearity and Calibration.[1][2]

Parameter	Value
Linear Range	0.5 to 375 ng/mL
Corresponding Tissue Concentration	23.5 to 18,750 ng/g
Calibration Curve	Response ratio (DPN area / d4-DPN area) vs. relative concentration

Table 3: Method Accuracy and Precision.[1][4]

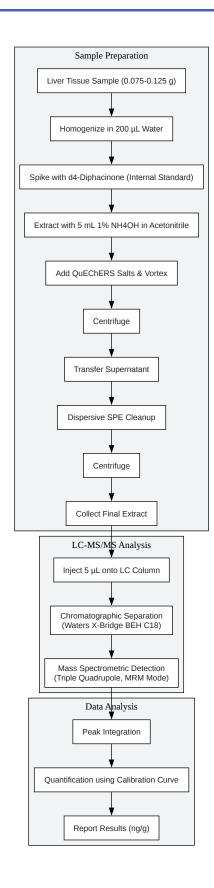
Parameter	Average Value (%)	Range (%)
Precision (RSD)	7.2	0.97 - 20.4
Accuracy (Relative Error)	5.8	1.06 - 14.7

Table 4: Recovery.[1][4]

Species	Average Recovery (%)	
Rat Liver	106	
Mouse Liver	101	

Experimental Workflow Diagram





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Caption: Experimental workflow for **diphacinone** detection in liver tissue.



Detailed Experimental Protocol Materials and Reagents

- Diphacinone (DPN) analytical standard
- d4-**Diphacinone** (d4-DPN) internal standard (CDN Isotopes)
- Acetonitrile (Fisher Scientific)
- Ammonium hydroxide (Fisher Scientific)
- Water (LC-MS grade)
- · Ammonium acetate
- QuEChERS salt packet (Agilent Technologies)
- Dispersive SPE tubes

Sample Preparation

- Weigh 0.075 to 0.125 g of homogenized liver tissue into a 15-mL polypropylene centrifuge tube.[3]
- Add 200 μL of water and vortex to create a slurry.[3]
- Spike the sample with 50 μL of a 20.0 μg/mL d4-diphacinone internal standard solution in acetonitrile.[3]
- Add 5 mL of 1% ammonium hydroxide in acetonitrile and vortex thoroughly.[3]
- Add 200 mg of a QuEChERS salt packet to induce liquid-liquid partitioning and vortex immediately.[2]
- Centrifuge the sample.
- Transfer the supernatant (acetonitrile layer) to a dispersive SPE tube for cleanup.



- Vortex the dSPE tube and centrifuge.
- Collect the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions[1][2][3]

- LC System: Waters ACQUITY UPLC or equivalent
- Column: Waters X-Bridge BEH C-18, 50 mm x 2.1 mm, 2.5 μm particle size
- Injection Volume: 5 μL
- Mobile Phase A: 10 mM Ammonium acetate in water
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient to achieve separation.
- Flow Rate: As optimized for the system.
- Column Temperature: 40°C
- Run Time: Approximately 5.5 minutes with a post-run equilibration of 0.75 minutes.[3]

Mass Spectrometry Conditions[1][2][3]

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI), Negative Mode
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- Gas Temperature: 225°C
- Gas Flow: 6 L/minute
- Nebulizer: 25 psi



Sheath Gas Temperature: 375°C

Sheath Gas Flow: 12 L/minute

Table 5: MRM Transitions and Parameters.[1][3]

Compound	Precursor lon (m/z)	Product Ion (m/z)	Collision Energy (V)	Use
Diphacinone	339.0	167.0	26	Quantitation
Diphacinone	339.0	172.0	20	Confirmation
Diphacinone	339.0	116.0	50	Confirmation
d4-Diphacinone	343.0	167.0	26	Internal Standard

Data Analysis and Quantification

- Integrate the chromatographic peaks for the **diphacinone** and d4-**diphacinone** MRM transitions. The approximate retention time for both is 2.6 minutes.[1][2][3]
- Calculate the response ratio of the DPN peak area to the d4-DPN peak area.[1]
- Prepare a calibration curve by plotting the response ratio against the concentration of the calibration standards (0.470 ng/mL to 375 ng/mL).[2]
- Determine the concentration of **diphacinone** in the sample extracts from the calibration curve.
- Calculate the final concentration of diphacinone in the liver tissue (in ng/g) by accounting for the initial sample weight and dilution factors. A 100 mg tissue sample results in a 5 mL final extract, representing a 1:50 dilution.[1][2]

References



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